N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-phenylbutanamide
CAS No.: 953999-67-2
Cat. No.: VC4179317
Molecular Formula: C20H21N3O3
Molecular Weight: 351.406
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 953999-67-2 |
|---|---|
| Molecular Formula | C20H21N3O3 |
| Molecular Weight | 351.406 |
| IUPAC Name | N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-4-phenylbutanamide |
| Standard InChI | InChI=1S/C20H21N3O3/c24-19(10-4-8-16-6-2-1-3-7-16)21-13-14-23-20(25)12-11-17(22-23)18-9-5-15-26-18/h1-3,5-7,9,11-12,15H,4,8,10,13-14H2,(H,21,24) |
| Standard InChI Key | FOWFMSZZSDDGFL-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CCCC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3 |
Introduction
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-phenylbutanamide is a complex organic compound featuring a furan ring, a pyridazinone moiety, and a phenylbutanamide group. This compound is of interest in various fields, including medicinal chemistry and biological research, due to its potential biological activities and chemical properties.
Synthesis Methods
The synthesis of compounds with similar structures typically involves multi-step organic reactions. These processes often start with the preparation of the furan ring, followed by the formation of the pyridazinone moiety. The final step involves coupling the pyridazinone intermediate with an appropriate amide-forming reagent to introduce the phenylbutanamide group. Industrial production methods may involve optimizing reaction conditions, using catalysts, and employing advanced technologies like continuous flow reactors to enhance yield and purity.
Potential Biological Activities
Compounds with similar structures to N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-phenylbutanamide are studied for their potential biological activities, including antimicrobial and anticancer properties. The mechanism of action often involves interaction with specific molecular targets, such as enzymes or receptors, which can modulate their activity.
Research Findings and Applications
While specific research findings on N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-phenylbutanamide are not detailed in the available sources, compounds with similar structures are investigated for their potential in drug development and biological research. They are used as building blocks for synthesizing more complex molecules and are studied for their interactions with biological targets.
Comparison with Similar Compounds
Similar compounds, such as N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide, have been studied extensively. These compounds are unique due to their specific combination of functional groups, which confer distinct chemical and biological properties.
Data Tables
Given the lack of specific data on N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-phenylbutanamide, the following table provides general information on similar compounds:
| Compound | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide | C17H15N3O3 | 309.32 g/mol | Antimicrobial, Anticancer |
| N-cyclopentyl-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide | C15H17N3O3 | 287.31 g/mol | Potential Biological Activities |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume